molecular formula C15H20FNO4 B8096591 N-Boc-N-methyl-4-fluoro-D-phenylalanine

N-Boc-N-methyl-4-fluoro-D-phenylalanine

Cat. No.: B8096591
M. Wt: 297.32 g/mol
InChI Key: GDUBFXWWALXNPA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N-methyl-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a fluorine atom attached to the phenylalanine backbone. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methyl-4-fluoro-D-phenylalanine typically involves the protection of the amino group of 4-fluoro-D-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The methylation of the amino group can be performed using methyl iodide or other methylating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Boc Protection: Di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide, DMAP).

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

    Methylation: Methyl iodide, dimethyl sulfate.

Major Products Formed

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-4-fluoro-D-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides and later deprotected to reveal the active amino group. In medicinal chemistry, its fluorine and methyl groups can influence the binding affinity and specificity of the compound for its molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-methyl-4-fluoro-D-phenylalanine is unique due to its specific combination of a Boc protecting group, a methyl group, and a fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2R)-3-(4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUBFXWWALXNPA-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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